Felinine
CAS No.: 471-09-0
Cat. No.: VC0527842
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 471-09-0 |
|---|---|
| Molecular Formula | C8H17NO3S |
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 |
| Standard InChI Key | IFERABFGYYJODC-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(CCO)SC[C@@H](C(=O)O)N |
| SMILES | CC(C)(CCO)SCC(C(=O)O)N |
| Canonical SMILES | CC(C)(CCO)SCC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties of Felinine
Felinine (, molecular weight 207.29 g/mol) belongs to the class of non-proteinogenic amino acids, characterized by a thioether bond linking cysteine to a 4-hydroxy-2-methylbutan-2-yl group . Its IUPAC name, (2R)-2-amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid, reflects its chiral center at the second carbon and hydroxylated branched-chain substituent . The compound exists in equilibrium with its zwitterionic form, stabilizing its structure in aqueous environments like urine .
Table 1: Key Physicochemical Properties of Felinine
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| CAS Registry Number | 471-09-0 |
| Melting Point | Not established (decomposes) |
| Solubility | Water-soluble |
| pKa (carboxyl group) | ~2.1 |
| pKa (amino group) | ~9.2 |
Physiological and Behavioral Roles
Pheromonal Signaling
Felinine and its volatile catabolites, particularly 3-mercapto-3-methylbutan-1-ol (3M3MB), function as sex-specific pheromones. Intact males exhibit urinary felinine concentrations exceeding 200 μmol/L, correlating with plasma testosterone levels . Behavioral assays show that felinine-derived volatiles:
Table 2: Felinine Concentrations Across Cat Demographics
| Group | Urinary Felinine (μmol/L) |
|---|---|
| Intact Males | 210 ± 45 |
| Neutered Males | 62 ± 18 |
| Intact Females | 85 ± 22 |
| Spayed Females | 58 ± 15 |
Interspecies Interactions
Laboratory studies reveal that felinine exposure alters physiology in non-feline mammals. Rats exposed to 0.05% w/v L-felinine solutions exhibited:
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Skewed offspring sex ratios (1.8:1 male:female) .
These effects suggest felinine may serve as an evolutionary adaptation to reduce competition from sympatric species .
Odor Generation and Mitigation Strategies
Felinine’s breakdown by litterbox microbiota produces malodorous thiols, including 3M3MB (human odor detection threshold: 0.3 ppb) . Comparative testing of odor-control agents demonstrated:
Table 3: Efficacy of Felinine Odor Neutralizers
| Agent | 3M3MB Reduction (30 min) | Microbial Load (CFU/g) |
|---|---|---|
| MCDMH-Z Granules | 98.7% | <10 |
| Commercial Product A | 12.4% | 10 |
| Commercial Product B | 8.9% | 10 |
MCDMH-Z’s superiority stems from oxidative degradation of thiols and bacteriostatic effects against Proteus vulgaris, the primary felinine-metabolizing bacterium .
Metabolic Integration and Age-Related Changes
Plasma metabolomics in growing cats identified felinine precursors and byproducts as key age-dependent metabolites :
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Juveniles (6 months): Elevated taurochenodeoxycholate (+142%, ) supports bile acid synthesis for lipid digestion.
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Adults (2 years): Increased L-cysteine (+89%, ) and taurocyamine (+67%, ) reflect heightened sulfur amino acid turnover .
These shifts align with felinine’s dual role in nutrient metabolism and chemical communication during sexual maturation .
Future Research Directions
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Genetic Regulation: Elucidate transcriptional control of felinine synthase in Felidae.
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Ecotoxicology: Assess environmental persistence of felinine derivatives in urban ecosystems.
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Therapeutic Applications: Investigate felinine analogs as novel antimicrobial agents targeting sulfur-dependent pathogens.
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